molecular formula C14H13NO B13087292 2-Methyl-[1,1'-biphenyl]-3-carboxamide

2-Methyl-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B13087292
M. Wt: 211.26 g/mol
InChI Key: NKTKXZAHICBBCZ-UHFFFAOYSA-N
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Description

2-Methyl-[1,1’-biphenyl]-3-carboxamide is an organic compound belonging to the biphenyl family It features a biphenyl core with a methyl group at the 2-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,1’-biphenyl]-3-carboxamide typically involves the following steps:

    Formation of 2-Methyl-[1,1’-biphenyl]: This can be achieved through a Friedel-Crafts alkylation reaction where toluene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carboxamide Group: The 2-Methyl-[1,1’-biphenyl] is then subjected to a carboxylation reaction to introduce a carboxyl group at the 3-position, followed by conversion to the carboxamide using reagents like ammonia or amines.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-[1,1’-biphenyl]-3-carboxamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are optimized to maximize yield and purity while minimizing environmental impact.

Types of Reactions:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: 2-Methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2-Methyl-[1,1’-biphenyl]-3-amine.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

2-Methyl-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-[1,1’-biphenyl]-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl core allows for π-π interactions, while the carboxamide group can form hydrogen bonds, facilitating binding to specific targets.

Comparison with Similar Compounds

    2-Methyl-[1,1’-biphenyl]: Lacks the carboxamide group, making it less versatile in terms of functionalization.

    3-Carboxamide-[1,1’-biphenyl]: Lacks the methyl group, which may affect its binding properties and reactivity.

    2-Methyl-[1,1’-biphenyl]-4-carboxamide: The carboxamide group is at a different position, potentially altering its chemical and biological properties.

Uniqueness: 2-Methyl-[1,1’-biphenyl]-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-3-phenylbenzamide

InChI

InChI=1S/C14H13NO/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3,(H2,15,16)

InChI Key

NKTKXZAHICBBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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